molecular formula C20H22Cl2N6O2 B2832044 8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 887030-13-9

8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No. B2832044
CAS RN: 887030-13-9
M. Wt: 449.34
InChI Key: HHQJCRXLACFPLC-UHFFFAOYSA-N
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Description

The compound “8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a purine dione structure, which is a type of heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazines and purines can participate in a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties can be influenced by factors like the compound’s molecular structure and the presence of functional groups .

Scientific Research Applications

Anticonvulsant Properties

Research has demonstrated the synthesis of new Mannich bases derived from 3-aryl-pyrrolidine-2,5-diones, showing promising anticonvulsant profiles, especially in the maximum electroshock (MES) test. Compounds like N-[(4-arylpiperazin-1-yl)-methyl]-3-(chlorophenyl)-pyrrolidine-2,5-diones have exhibited significant protective effects in electroshock and chemically induced seizure models in mice, suggesting their potential as novel antiepileptic drugs (Obniska et al., 2010).

Antifungal and Antimicrobial Activities

Another study focused on the solubility thermodynamics and partitioning processes in biologically relevant solvents of a novel antifungal compound from the 1,2,4-triazole class. This research revealed the compound's poor solubility in buffer solutions but better solubility in alcohols, indicating its potential for lipophilic delivery pathways in biological media (Volkova et al., 2020).

Antitumor Activity

Derivatives of this compound have been investigated for their potential anticancer activities, with some 1,2,4-triazine derivatives bearing piperazine amide moiety showing promising antiproliferative agents against MCF-7 breast cancer cells and NIH/3T3 healthy cells. This suggests their utility in developing new anticancer drugs (Yurttaş et al., 2014).

Herbicidal Activity

Additionally, novel 1-phenyl-piperazine-2,6-diones have been synthesized and shown to exhibit significant herbicidal activity, providing a new avenue for the development of agricultural chemicals (Li et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperazine derivatives are used as antipsychotics, antihistamines, or antidepressants, and they typically work by interacting with specific receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. This typically involves testing the compound’s toxicity, flammability, and reactivity. It’s important to handle all chemical compounds with appropriate safety precautions .

properties

IUPAC Name

8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N6O2/c1-3-7-28-16-17(25(2)20(30)24-18(16)29)23-19(28)27-10-8-26(9-11-27)12-13-14(21)5-4-6-15(13)22/h3-6H,1,7-12H2,2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQJCRXLACFPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-allyl-8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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